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Application Note
This document provides a detailed protocol for the reversible sequestration of proteins in living

cells using Zapalog, a photocleavable small-molecule hetero-dimerizer. This technology allows

for the rapid and reversible control of protein localization and function, offering precise

spatiotemporal regulation of cellular processes.

Zapalog mediates the dimerization of two proteins of interest that are respectively tagged with

FK506-Binding Protein (FKBP) and dihydrofolate reductase (DHFR). The addition of Zapalog
induces the formation of a ternary complex, effectively sequestering a target protein to a

specific cellular location. This sequestration is rapidly reversible upon exposure to blue light

(405 nm), which cleaves Zapalog and releases the target protein. The system can be reset by

the addition of fresh, uncleaved Zapalog, allowing for multiple cycles of sequestration and

release.[1][2][3]

This method is particularly valuable for studying dynamic cellular events, such as organelle

transport, signal transduction, and protein-protein interactions. By enabling precise control over

protein availability, Zapalog allows researchers to investigate the acute effects of protein

sequestration and release, overcoming the limitations of slower genetic or pharmacological

approaches.[1][4]
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Quantitative Data
The following tables summarize the key quantitative parameters of the Zapalog system based

on published data.

Table 1: Zapalog-Mediated Dimerization Kinetics
This table outlines the concentration-dependent kinetics of protein translocation upon the

addition of Zapalog. The data is derived from experiments tracking the translocation of a YFP-

DHFR-tagged protein to mitochondria tagged with FKBP.

Zapalog Concentration
Time to 90% Max. Translocation
(seconds)

10 µM ~60

2 µM Not explicitly stated, but dimerization is rapid

EC50 ~100 nM

Table 2: Reversibility and Re-dimerization
This table details the parameters for the light-induced reversal of protein sequestration and

subsequent re-dimerization.
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Parameter Value Notes

Photocleavage Wavelength 405 nm

Zapalog is not affected by 458

nm light, making it compatible

with CFP imaging.

Photocleavage Time
< 1 second (e.g., 500 ms

pulse)

A brief pulse of light is

sufficient for complete

photolysis in a localized area.

Reversal of Dimerization
Instantaneous and complete

upon photocleavage

The dissociation of the protein

complex is very rapid.

Re-dimerization Time ~30 seconds

In a localized region, re-

dimerization occurs as

uncleaved Zapalog from the

surrounding area outcompetes

the cleaved fragments.

Experimental Protocols
Protocol 1: General Reversible Protein Sequestration in
Cultured Cells
This protocol describes the general workflow for sequestering a protein of interest (POI) to a

specific cellular compartment (e.g., mitochondria, peroxisomes, or plasma membrane).

Materials:

Cultured mammalian cells (e.g., COS7, HeLa)

Expression vector for POI fused to DHFR (e.g., YFP-POI-DHFR-Myc)

Expression vector for an anchor protein localized to the desired compartment, fused to FKBP

(e.g., Tom20-mCherry-FKBP for mitochondria, PEX3-mRFP-FKBP for peroxisomes)

Transfection reagent

Zapalog stock solution (e.g., 10 mM in DMSO)
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Cell culture medium

Microscope equipped with a 405 nm laser for photocleavage and appropriate filters for

imaging fluorescently tagged proteins.

Procedure:

Cell Culture and Transfection:

Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

Co-transfect the cells with the DHFR-tagged POI vector and the FKBP-tagged anchor

protein vector using a standard transfection protocol.

Allow 24-48 hours for protein expression.

Protein Sequestration (Dimerization):

Prepare a working solution of Zapalog in cell culture medium. A final concentration of 2-10

µM is a good starting point.

Replace the medium in the imaging dish with the Zapalog-containing medium.

Incubate the cells and monitor the translocation of the POI to the anchored location using

fluorescence microscopy. Full translocation is typically observed within approximately 1

minute at 10 µM Zapalog.

Protein Release (Photocleavage):

Identify a region of interest (ROI) for protein release.

Expose the ROI to a brief pulse of 405 nm light (e.g., 500 ms).

Observe the rapid dissociation of the POI from the anchor location.

Re-sequestration (Re-dimerization):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12425632?utm_src=pdf-body
https://www.benchchem.com/product/b12425632?utm_src=pdf-body
https://www.benchchem.com/product/b12425632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the experiment is performed in the continued presence of uncleaved Zapalog, the POI

will re-sequester to the anchor protein as fresh Zapalog molecules diffuse into the

photolyzed region. This typically occurs within about 30 seconds.

For multiple, controlled rounds of sequestration and release, it may be necessary to wash

out the cleaved Zapalog and add fresh Zapalog. However, local photolysis allows for

repeated cycles without washing.

Protocol 2: Reversible Control of Mitochondrial Motility
in Neurons
This protocol is adapted from studies investigating the role of molecular motors in mitochondrial

transport in cultured neurons.

Materials:

Primary cultured neurons (e.g., rat hippocampal neurons)

Expression vector for a mitochondrial outer membrane protein fused to FKBP (e.g., Tom20-

mCherry-FKBP)

Expression vector for a constitutively active motor protein (e.g., Kif1a) fused to DHFR (e.g.,

Kif1a-DHFR-Myc)

Zapalog stock solution (10 mM in DMSO)

Neuronal culture and imaging medium

Live-cell imaging setup with a 405 nm laser.

Procedure:

Neuronal Culture and Transfection:

Culture primary neurons according to standard protocols.

Transfect neurons with the Tom20-mCherry-FKBP and Kif1a-DHFR-Myc plasmids.
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Inducing Mitochondrial Motility:

Image the baseline mitochondrial motility in the transfected neurons.

Add Zapalog to the imaging medium to a final concentration of 2 µM.

Observe the induced anterograde movement of mitochondria as the Kif1a motors are

recruited.

Releasing Mitochondria from Forced Motility:

Select an axon or a region of an axon for observation.

Expose the selected region to 405 nm light to photocleave Zapalog.

Observe the immediate detachment of the Kif1a motors and the return of mitochondria to

their endogenous motility patterns.

Data Analysis:

Track individual mitochondria before Zapalog addition, after Zapalog addition, and after

photocleavage to quantify changes in motility parameters (e.g., speed, direction, and

stationary periods).

Visualizations
Signaling Pathway and Mechanism of Action
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Caption: Mechanism of Zapalog-mediated reversible protein sequestration.

Experimental Workflow
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Caption: General experimental workflow for reversible protein sequestration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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